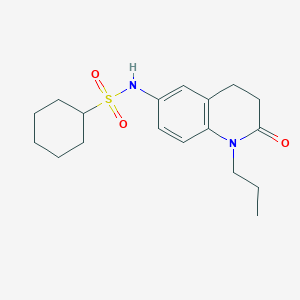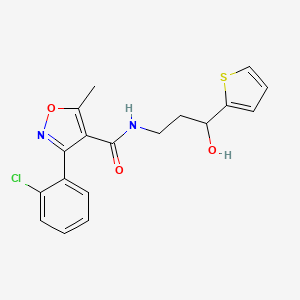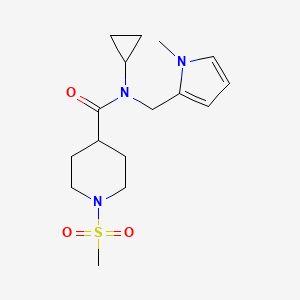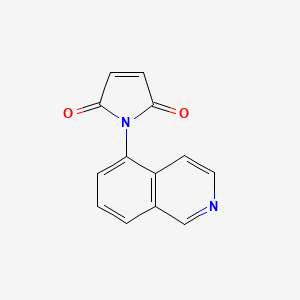![molecular formula C17H22N4O5S3 B2705169 N-{[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]carbonyl}-L-methionine CAS No. 957029-97-9](/img/structure/B2705169.png)
N-{[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]carbonyl}-L-methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]carbonyl}-L-methionine, commonly known as BN82270, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a small molecule inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the regulation of cortisol levels in the body. In
Mechanism of Action
BN82270 works by inhibiting the enzyme 11β-HSD1, which is responsible for the conversion of inactive cortisone to active cortisol in the liver and adipose tissue. By blocking this enzyme, BN82270 reduces the levels of cortisol in the body, which in turn leads to improved glucose metabolism and reduced inflammation. The mechanism of action of BN82270 has been studied in detail using in vitro and in vivo models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BN82270 have been extensively studied in animal models and human clinical trials. It has been shown to improve glucose metabolism, reduce inflammation, and improve insulin sensitivity in animal models of diabetes and obesity. In human clinical trials, BN82270 has been found to reduce fasting plasma glucose levels and improve insulin sensitivity in patients with type 2 diabetes. Additionally, it has been found to reduce the levels of pro-inflammatory cytokines in patients with metabolic syndrome.
Advantages and Limitations for Lab Experiments
One of the major advantages of BN82270 is its specificity for the enzyme 11β-HSD1, which reduces the risk of off-target effects. Additionally, it has been found to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one of the limitations of using BN82270 in lab experiments is its cost, as it is a relatively expensive compound.
Future Directions
There are several future directions for research on BN82270. One area of interest is the potential use of BN82270 in the treatment of depression and anxiety disorders, as cortisol dysregulation is often observed in these conditions. Additionally, further studies are needed to explore the long-term safety and efficacy of BN82270 in humans. Finally, there is a need for the development of more cost-effective synthesis methods for BN82270, which would facilitate its use in lab experiments and clinical trials.
Conclusion:
In conclusion, BN82270 is a small molecule inhibitor of the enzyme 11β-HSD1, which has shown promising results in animal models and human clinical trials for its potential therapeutic applications in diabetes, obesity, and metabolic syndrome. Its mechanism of action involves the reduction of cortisol levels in the body, which leads to improved glucose metabolism and reduced inflammation. While there are some limitations to its use in lab experiments, there are several future directions for research on BN82270, including its potential use in the treatment of depression and anxiety disorders.
Synthesis Methods
The synthesis of BN82270 involves the reaction of 2,1,3-benzothiadiazol-4-sulfonamide and piperidine-4-carboxylic acid, followed by the addition of L-methionine. The final product is obtained through a purification process involving column chromatography and recrystallization. This synthesis method has been described in detail in a research article published in the Journal of Medicinal Chemistry.
Scientific Research Applications
BN82270 has been studied extensively for its potential therapeutic applications in various diseases, including diabetes, obesity, and metabolic syndrome. It has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes and obesity. Additionally, it has been found to reduce the levels of pro-inflammatory cytokines and adipokines, which are associated with metabolic disorders. BN82270 has also been studied for its potential use in the treatment of depression and anxiety disorders, as cortisol dysregulation is often observed in these conditions.
properties
IUPAC Name |
(2S)-2-[[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-4-carbonyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S3/c1-27-10-7-13(17(23)24)18-16(22)11-5-8-21(9-6-11)29(25,26)14-4-2-3-12-15(14)20-28-19-12/h2-4,11,13H,5-10H2,1H3,(H,18,22)(H,23,24)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCAODYMIJBZIQ-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC3=NSN=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC3=NSN=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[4-Bromo-2-(trifluoromethyl)phenyl]methyl]-3-methylpyridin-2-amine](/img/structure/B2705087.png)


![(E)-3-(furan-2-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide](/img/structure/B2705091.png)
![2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride](/img/structure/B2705092.png)


![7-Bromospiro[chromane-2,3'-oxetan]-4-one](/img/structure/B2705097.png)
![7-(2-Chlorophenyl)-1,3-dimethyl-5-propan-2-ylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2705100.png)
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-4-carboxamide](/img/structure/B2705101.png)

![1-[(2,5-Dimethylphenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2705104.png)
